N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide
Description
"N-{5-[(4-Fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide" is a synthetic 1,3,4-thiadiazole derivative characterized by a sulfonyl-linked 4-fluorobenzyl group at the 5-position of the thiadiazole ring and a 2-propoxy-substituted benzamide moiety at the 2-position. The 4-fluorobenzyl substituent introduces fluorine’s electronegativity, which may influence hydrogen bonding and lipophilicity, while the 2-propoxybenzamide contributes to increased hydrophobicity compared to smaller alkoxy groups .
Properties
Molecular Formula |
C19H18FN3O4S2 |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-2-propoxybenzamide |
InChI |
InChI=1S/C19H18FN3O4S2/c1-2-11-27-16-6-4-3-5-15(16)17(24)21-18-22-23-19(28-18)29(25,26)12-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,22,24) |
InChI Key |
OSMKFKYHUIUKJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl chloride with sodium sulfite to form 4-fluorobenzyl sulfonate. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole to form the thiadiazolyl derivative. Finally, the propoxybenzamide group is introduced through a coupling reaction with 2-propoxybenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzyl compounds .
Scientific Research Applications
N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorobenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities with analogs:
Physical and Spectral Properties
- Melting Points: Target compound: Not explicitly reported, but analogs with sulfonyl groups (e.g., 5j in ) show melting points between 138–140°C . Pyrimidine analog (BD01157529): Higher melting point (>250°C) due to rigid pyrimidine core .
- Synthetic Yields :
Pharmacological Potential
- Antioxidant Activity : Compounds like 9g (64.2% yield) exhibit ABTS•+ radical scavenging, suggesting the target’s 4-fluorobenzylsulfonyl group may enhance redox activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
